

Spectroscopic Characterization of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **3-(4-Fluorophenyl)isoxazole-5-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely available, this document synthesizes data from closely related analogues to present a reliable, illustrative spectroscopic profile. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of novel isoxazole derivatives.

Introduction

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde belongs to the isoxazole class of five-membered heterocyclic compounds, which are renowned for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration. Accurate structural confirmation through spectroscopic methods is a critical step in

the synthesis and application of such compounds. This guide provides a detailed analysis of the expected spectroscopic data for this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Molecular Structure of **3-(4-Fluorophenyl)isoxazole-5-carbaldehyde**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.1	Singlet	1H	Aldehyde proton (-CHO)
~8.0-7.9	Multiplet	2H	Aromatic protons (ortho to F)
~7.3-7.2	Multiplet	2H	Aromatic protons (meta to F)
~7.0	Singlet	1H	Isoxazole ring proton

Interpretation:

- Aldehyde Proton: A highly deshielded singlet is expected for the aldehyde proton, typically appearing above 10 ppm.

- Aromatic Protons: The 4-fluorophenyl group will present as two multiplets due to fluorine-proton coupling. The protons ortho to the fluorine atom will be more deshielded than those meta to it.
- Isoxazole Proton: The lone proton on the isoxazole ring is expected to appear as a sharp singlet in the aromatic region.[1][2][3]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~185	Aldehyde Carbonyl (C=O)
~165 (d, $J \approx 250$ Hz)	Aromatic Carbon (C-F)
~163	Isoxazole Carbon (C3)
~170	Isoxazole Carbon (C5)
~129 (d, $J \approx 9$ Hz)	Aromatic Carbons (ortho to F)
~124 (d, $J \approx 3$ Hz)	Aromatic Carbon (ipso to isoxazole)
~116 (d, $J \approx 22$ Hz)	Aromatic Carbons (meta to F)
~105	Isoxazole Carbon (C4)

Interpretation:

- Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum.
- Isoxazole Carbons: The chemical shifts of the isoxazole ring carbons are influenced by the electronegativity of the nitrogen and oxygen atoms.[4][5][6][7]
- Aromatic Carbons: The carbon attached to the fluorine will show a large coupling constant (¹J_{CF}), while the other aromatic carbons will exhibit smaller couplings.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Frequency (cm ⁻¹)	Intensity	Assignment
~2850, ~2750	Medium	Aldehydic C-H stretch
~1705	Strong	C=O stretch (aromatic aldehyde)
~1610, ~1500	Medium-Strong	C=C and C=N stretching (aromatic and isoxazole rings)
~1230	Strong	C-F stretch
~1100-1000	Medium	C-O stretching

Interpretation:

- **Aldehyde Group:** The presence of an aldehyde is strongly indicated by the C=O stretch around 1705 cm⁻¹ (conjugated) and the characteristic pair of medium intensity peaks for the aldehydic C-H stretch.[9][10][11]
- **Aromatic and Isoxazole Rings:** The stretching vibrations of the C=C and C=N bonds in the aromatic and isoxazole rings will appear in the 1610-1500 cm⁻¹ region.
- **C-F Bond:** A strong absorption band corresponding to the C-F stretch is expected around 1230 cm⁻¹.

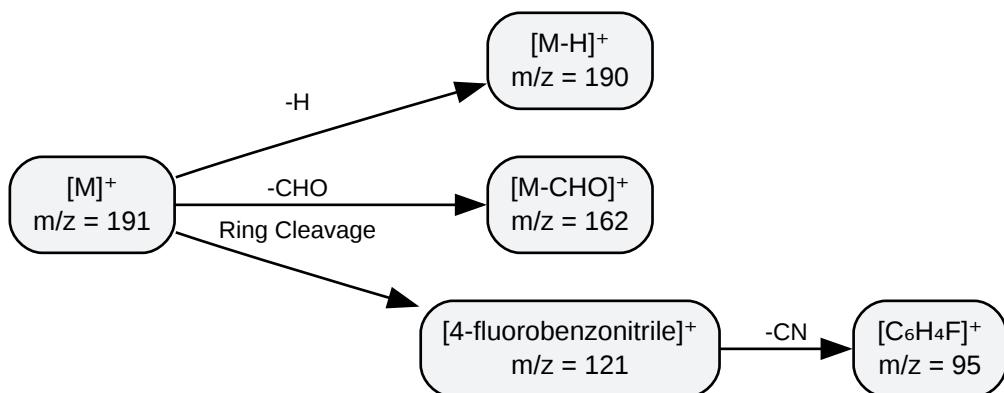
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity	Assignment
191	High	$[M]^+$ (Molecular Ion)
190	Moderate	$[M-H]^+$
162	Moderate	$[M-CHO]^+$
121	High	[4-fluorobenzonitrile] $^+$
95	Moderate	$[C_6H_4F]^+$

Interpretation:

The molecular ion peak is expected at an m/z of 191, corresponding to the molecular weight of the compound. A common fragmentation pathway for isoxazoles involves the cleavage of the weak N-O bond.[12][13][14] Subsequent fragmentations could include the loss of the formyl group (CHO) and fragmentation of the fluorophenyl ring.



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Figure 2: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(4-Fluorophenyl)isoxazole-5-carbaldehyde** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Acquisition: Obtain the mass spectrum over a suitable m/z range.

Conclusion

This technical guide has provided a detailed, albeit illustrative, spectroscopic analysis of **3-(4-Fluorophenyl)isoxazole-5-carbaldehyde**. By leveraging data from analogous structures, we have constructed a reliable predictive model for its ^1H NMR, ^{13}C NMR, IR, and MS spectra. The interpretations and protocols outlined herein offer a solid foundation for researchers working on the synthesis, characterization, and application of this and related isoxazole derivatives.

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